3-amino-N-(4-fluorophenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide
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Overview
Description
3-amino-N-(4-fluorophenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide is a complex heterocyclic compound that features a thieno[2,3-b]pyridine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(4-fluorophenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic synthesis. One common approach includes the following steps:
Formation of the Thieno[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate starting materials such as 2-aminopyridine and thiophene derivatives.
Functionalization: Introduction of the amino group and the 4-fluorophenyl group can be carried out using nucleophilic substitution reactions.
Coupling Reactions: The pyridin-4-yl group can be introduced via palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-amino-N-(4-fluorophenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
3-amino-N-(4-fluorophenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3-amino-N-(4-fluorophenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-amino-N-(4-chlorophenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide
- 3-amino-N-(4-bromophenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide
- 3-amino-N-(4-methylphenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide
Uniqueness
The presence of the 4-fluorophenyl group in 3-amino-N-(4-fluorophenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide imparts unique electronic properties, which can influence its biological activity and chemical reactivity. This makes it distinct from other similar compounds with different substituents.
Properties
IUPAC Name |
3-amino-N-(4-fluorophenyl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN4OS/c20-12-1-3-13(4-2-12)23-18(25)17-16(21)14-5-6-15(24-19(14)26-17)11-7-9-22-10-8-11/h1-10H,21H2,(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNSGMAOXEWVZHR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC=NC=C4)N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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